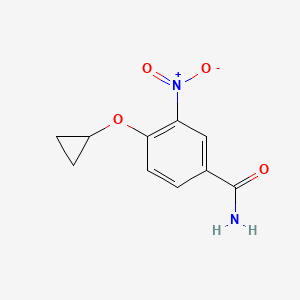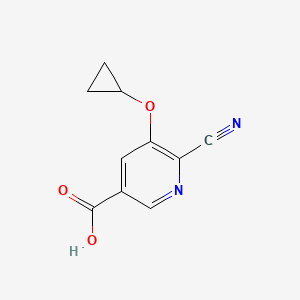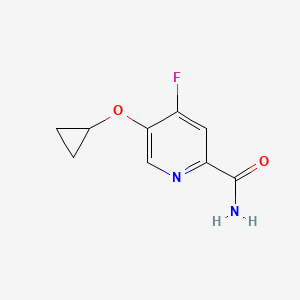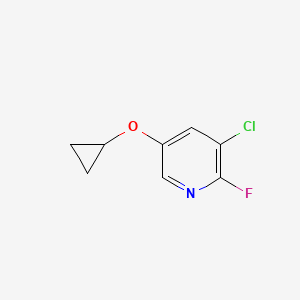
4-Cyclopropoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-nitrobenzamide is an organic compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol . This compound is characterized by a cyclopropoxy group attached to the benzene ring, along with a nitro group and an amide functional group. It is a derivative of benzamide and is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-nitrobenzamide can be achieved through several methods. One common approach involves the direct condensation of 4-nitrobenzoic acid with cyclopropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require the use of solvents like dichloromethane or ethanol .
Industrial production methods for benzamide derivatives often involve the use of advanced catalytic systems to enhance yield and efficiency. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to provide a green and efficient pathway for the synthesis of benzamide derivatives .
Chemical Reactions Analysis
4-Cyclopropoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to exert their effects through the inhibition of enzymes or interference with cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
4-Cyclopropoxy-3-nitrobenzamide can be compared with other similar compounds, such as:
4-Nitrobenzamide: Lacks the cyclopropoxy group but shares the nitro and amide functionalities.
4-Iodo-3-nitrobenzamide: Contains an iodine atom in addition to the nitro and amide groups, and has been studied for its tumoricidal action.
N-(4-nitrobenzoyl)-4-nitrobenzamide: Contains two nitrobenzamide moieties and exhibits different chemical properties.
The uniqueness of this compound lies in the presence of the cyclopropoxy group, which can influence its reactivity and biological activity compared to other benzamide derivatives.
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-nitrobenzamide |
InChI |
InChI=1S/C10H10N2O4/c11-10(13)6-1-4-9(16-7-2-3-7)8(5-6)12(14)15/h1,4-5,7H,2-3H2,(H2,11,13) |
InChI Key |
JXANKHSTVPLBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B14811287.png)




![[2-(2-Aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14811317.png)
![N-[(E)-(3-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14811320.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-iodobenzohydrazide](/img/structure/B14811338.png)
![N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-iodo-4-methylbenzamide](/img/structure/B14811346.png)
![2-pyridin-2-yl-1H-benzo[f]benzimidazole](/img/structure/B14811353.png)
![(2Z)-2-cyano-2-(2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hydrazinylidene)ethanamide](/img/structure/B14811354.png)
![Ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate](/img/structure/B14811358.png)
![2-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14811368.png)
